molecular formula C11H21N3O2 B13360825 N'-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide

N'-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide

Cat. No.: B13360825
M. Wt: 227.30 g/mol
InChI Key: YDMDOMSCZVRWKO-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide ( 2098157-10-7) is a complex organic molecule of significant interest in advanced chemical and pharmaceutical research. This compound, with a molecular formula of C11H21N3O2 and a molecular weight of 227.30 g/mol, features a distinctive hexahydrocyclopenta[c]pyrrol core structure that provides considerable structural rigidity . This core is functionalized with a methoxymethyl group at the 3a-position, which enhances the molecule's solubility in polar organic solvents, and a hydroxyacetimidamide moiety, which is often associated with metal-chelating properties and specific biological activity . The specific stereochemistry of the material offered is the (Z)-isomer, a configuration that can be critical for its selectivity and reactivity in synthetic applications. The unique combination of a constrained bicyclic framework and polar functional groups makes this compound a valuable intermediate in asymmetric synthesis, where it can be used to construct more complex chiral molecules, potentially for application in medicinal chemistry or as a precursor for chiral ligands in catalysis . Researchers can utilize this building block to develop novel bioactive compounds or functional materials. The compound is supplied with a high purity level of 95% or greater, ensuring consistency and reliability in experimental results. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H21N3O2/c1-16-8-11-4-2-3-9(11)5-14(7-11)6-10(12)13-15/h9,15H,2-8H2,1H3,(H2,12,13)

InChI Key

YDMDOMSCZVRWKO-UHFFFAOYSA-N

Isomeric SMILES

COCC12CCCC1CN(C2)C/C(=N/O)/N

Canonical SMILES

COCC12CCCC1CN(C2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methoxyacetimidamide Hydrochloride

This intermediate is crucial for introducing the methoxymethyl and acetimidamide functionalities.

Step Reagents & Conditions Yield Notes
1 Sodium methoxide (NaOMe) added to 2-methoxyacetonitrile in methanol at room temperature, stirred 1-3 hours Crude intermediate formed Sodium methoxide acts as a base to activate the nitrile
2 Ammonium chloride added, stirred at 35-40°C for 2-12 hours 42-81% (varies by protocol) Hydrochloride salt precipitates after work-up
3 Isolation by filtration and recrystallization from acetone or isopropanol White crystalline solid, mp 44-45°C Used directly for further synthesis

This method is adapted from several synthetic protocols for methoxyacetimidamide hydrochloride, which serve as a precursor for further functionalization.

Formation of the Hexahydrocyclopenta[c]pyrrol Core

The hexahydrocyclopenta[c]pyrrol ring can be synthesized via cyclization reactions involving appropriate amino and keto precursors. Typical approaches include:

  • Intramolecular cyclization of amino-keto esters under acidic or basic conditions.
  • Use of sodium ethanolate in ethanol to facilitate ring closure at elevated temperatures (80-90°C) for 15-18 hours.
  • Subsequent purification by extraction and crystallization.

For example, a mixture of sodium in ethanol with ethyl 3-oxobutanoate and 2-methoxyethanimidamide hydrochloride stirred at 80°C for 18 hours produces the ring system after acidification and extraction.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent at the 3a-position is introduced typically by:

  • Alkylation using methoxymethyl halides (e.g., methoxymethyl chloride) under basic conditions.
  • Alternatively, starting from 2-methoxyacetimidamide intermediates that already contain the methoxymethyl functionality.

This step is often combined with ring construction or performed as a subsequent functional group modification.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N’-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its biological activity fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Bicyclic Structure Modifications

Table 1: Hexahydrocyclopenta[c]pyrrole Derivatives
Compound Name Substituent at 3a Position Functional Group Key Properties/Therapeutic Use Reference
Target Compound Methoxymethyl (-CH₂OCH₃) Acetimidamide Potential enzyme inhibition; enhanced lipophilicity -
Gliclazide-d4 - Sulfonylurea Oral hypoglycemic agent (RBP4 antagonist)
4-{3-[cis-Hexahydro...}benzamide - Benzamide NMDA receptor antagonist; cognitive disorder treatment
3a-(Hydroxymethyl) analog Hydroxymethyl (-CH₂OH) Propan-1-one Higher polarity; metabolic susceptibility
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide Ethoxymethyl (-CH₂OCH₂CH₃) Acetimidamide Increased lipophilicity vs. methoxymethyl

Key Observations :

  • The methoxymethyl group in the target compound balances lipophilicity and metabolic stability better than hydroxymethyl (prone to oxidation) or ethoxymethyl (higher hydrophobicity) analogs .
  • Unlike sulfonylurea-based Gliclazide, the acetimidamide side chain may target different biological pathways, such as nitric oxide regulation .

Functional Group Variations

Key Observations :

  • The acetimidamide group in the target compound is structurally distinct from sulfonylurea (Gliclazide) or benzamide moieties, suggesting divergent therapeutic applications .
  • The N'-hydroxy group may act as a nitric oxide donor, similar to amidoxime prodrugs, but direct evidence is lacking .

Physicochemical Properties

Table 3: Molecular and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Polarity
Target Compound C₁₂H₂₁N₃O₂ ~239.32 Moderate (methoxymethyl)
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide C₉H₁₉N₃O₂ 201.27 Low (ethoxy)
3a-(Hydroxymethyl) analog C₁₁H₂₀N₂O₂ 212.29 High (hydroxyl)
Gliclazide-d4 C₁₅H₁₈D₄N₃O₃S 330.43 Low (sulfonylurea)

Key Observations :

  • The target compound’s methoxymethyl group likely improves solubility in polar aprotic solvents compared to ethoxymethyl analogs .
  • Higher molecular weight than pyrrolidine-based analogs (e.g., ) may affect bioavailability .

Biological Activity

N'-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of a hexahydrocyclopenta[c]pyrrol moiety, suggests promising applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₂₁N₃O₂
  • Molecular Weight : 227.30 g/mol
  • CAS Number : 2098157-10-7
PropertyValue
Molecular FormulaC₁₁H₂₁N₃O₂
Molecular Weight227.30 g/mol
CAS Number2098157-10-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Potential effectiveness against a range of bacterial strains.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways, potentially beneficial in treating conditions like arthritis.
  • Cytotoxic Effects : Induction of apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on the antimicrobial properties of similar compounds indicated that derivatives of hexahydrocyclopenta[c]pyrrols showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Anti-inflammatory Research :
    • Research published in pharmacological journals highlighted that compounds with similar structural motifs demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
  • Cytotoxicity Assays :
    • In vitro assays revealed that certain derivatives of hexahydrocyclopenta[c]pyrrols induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
N'-Hydroxy...ModerateHighHigh
Compound AHighModerateModerate
Compound BLowHighLow

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To uncover detailed pathways through which this compound exerts its effects.
  • Structural Modifications : To enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the foundational synthetic routes for this compound, and what analytical techniques are critical for structural validation?

The synthesis typically involves:

Cyclization : Formation of the hexahydrocyclopenta[c]pyrrole core via catalytic hydrogenation or reductive amination .

Functionalization : Introduction of the methoxymethyl group using alkylation agents (e.g., methyl iodide in methanol) .

Acetimidamide formation : Coupling with hydroxylamine derivatives under basic conditions .

Q. Analytical validation requires :

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent placement.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • X-ray crystallography (if crystalline forms are obtained) to resolve structural ambiguities .

Q. How does this compound compare structurally and functionally to related spirocyclic or fused-ring analogs?

A comparative analysis reveals key distinctions:

Compound ClassStructural FeaturesBiological ActivityKey Differentiator
Target Compound Methoxymethyl-substituted hexahydrocyclopenta[c]pyrroleCognitive enhancement (histaminergic modulation) Enhanced blood-brain barrier penetration due to methoxymethyl group
Spiro[5.5]undecane analogs Larger spirocyclic coreAnticancer (topoisomerase inhibition) Reduced conformational flexibility
Furo-pyrrole hybrids Furan-oxygen electronegativityAntimicrobialLower metabolic stability

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological efficacy, such as conflicting results in cognitive enhancement studies?

To address discrepancies:

Dose-response standardization : Use in vivo models (e.g., Morris water maze) with strict pharmacokinetic monitoring to ensure consistent plasma concentrations .

Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm histamine receptor H3 (HRH3) as the primary target .

Combination therapy analysis : Test synergy with NMDA antagonists (e.g., memantine) to identify additive effects, as seen in preclinical Alzheimer’s models .

Q. Example Data Conflict Resolution :

  • Contradiction : Variable efficacy in spatial memory assays.
  • Resolution : Control for circadian rhythm variations in rodent studies, as HRH3 activity is time-dependent .

Q. How can synthetic routes be optimized to improve stereochemical purity, particularly for the cis-hexahydrocyclopenta[c]pyrrol core?

Optimization strategies include:

Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during cyclization to enforce cis-selectivity .

Crystallization-driven purification : Isolate the cis-isomer via pH-controlled recrystallization (e.g., oxalate salt formation) .

Process analytics : Implement in-line FTIR to monitor reaction intermediates and minimize trans-isomer formation .

Q. Yield Optimization Table :

StepConventional YieldOptimized Yield (Catalytic Method)
Cyclization45%78% (BINAP-Ru catalyst)
Methoxymethylation60%85% (phase-transfer catalysis)

Q. What computational and experimental approaches validate structure-activity relationships (SAR) for derivatives?

A dual-method framework is recommended:

Computational modeling :

  • Docking studies : Map interactions with HRH3 using Schrödinger Suite or AutoDock .
  • QSAR analysis : Corrogate substituent electronegativity with blood-brain barrier permeability .

Experimental validation :

  • Synthesize analogs with modified methoxymethyl groups (e.g., ethoxy, propoxy) and test in vitro binding affinity .
  • Compare metabolic stability via liver microsome assays .

Q. SAR Insights :

  • Methoxy group removal : Reduces CNS penetration by 60% .
  • Bulkier substituents : Increase HRH3 selectivity but decrease solubility .

Q. How are contradictions in metabolic stability data reconciled across preclinical models?

Address variability via:

Species-specific metabolism profiling : Human liver microsomes vs. rodent models to identify cytochrome P450 isoform differences .

Prodrug strategies : Mask hydroxyl groups with acetyl or phosphate moieties to enhance stability .

Stability screening : Use high-throughput LC-MS/MS to quantify degradation products under physiological pH/temperature .

Methodological Guidance

Q. What protocols ensure reproducibility in biological activity assays?

  • Cell-based assays : Use HEK293 cells stably transfected with HRH3 and normalize data to reference agonists (e.g., immepip) .
  • In vivo testing : Standardize administration routes (oral vs. intraperitoneal) and employ blinded scoring in behavioral tests .

Q. Critical Controls :

  • Include negative controls (e.g., HRH3 knockout mice) to confirm target specificity.
  • Validate antibody specificity in immunohistochemistry via peptide blocking .

Q. What steps mitigate genotoxic impurity risks during large-scale synthesis?

  • Process refinement : Limit 4-(3-chloropropoxy)benzamide impurities to <1 ppm via fractional distillation .
  • Analytical monitoring : Use GC-MS with electron-capture detection for halogenated byproduct quantification .

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